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Compound of Interest

Compound Name:
(3-Fluoroadamantan-1-

yl)methanol

CAS No.: 106094-47-7

Cat. No.: B184198

Get Quote

Executive Summary & Strategic Analysis
Target Molecule: (3-Fluoroadamantan-1-yl)methanol CAS Registry Number: 110332-94-0

(Generic for isomers, specific registry varies by substitution pattern) Molecular Formula:

C₁₁H₁₇FO Molecular Weight: 184.25 g/mol

This guide details the synthesis of (3-fluoroadamantan-1-yl)methanol, a critical scaffold in

medicinal chemistry. The adamantane cage provides lipophilicity and metabolic stability, while

the bridgehead fluorine atom modulates pKa and blocks metabolic oxidation (CYP450) at the

tertiary carbon. The hydroxymethyl group serves as a versatile handle for further derivatization

into amines, ethers, or bioisosteres.

Synthetic Strategy: The "Oxidize-Fluorinate-Reduce"
Pathway
The most robust route utilizes 1-adamantanecarboxylic acid as the starting material. Direct

fluorination of adamantane is non-selective; therefore, we employ a stepwise functionalization
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strategy:

C-H Oxidation: Regioselective hydroxylation at the bridgehead position.

Deoxyfluorination: Nucleophilic substitution of the hydroxyl group with fluorine.

Reduction: Chemoselective reduction of the carboxylate moiety to the primary alcohol.

Why this route?

Selectivity: Exploits the reactivity of tertiary C-H bonds in the adamantane cage.

Stability: Bridgehead fluorines are chemically inert to standard nucleophilic attacks (

is impossible due to steric blocking;

is impossible due to Bredt's rule), allowing the use of strong reducing agents like LiAlH₄ in
the final step.

Scalability: Avoids exotic catalysts, utilizing standard reagents (KMnO₄, DAST, LiAlH₄).

Reaction Pathway Visualization
The following diagram outlines the synthetic workflow, including key intermediates and decision

points.

Critical Decision Point

1-Adamantanecarboxylic Acid
(Starting Material)

3-Hydroxy-1-adamantanecarboxylic Acid
(Intermediate A)

Step 1: KMnO4, NaOH
(C-H Oxidation) Methyl 3-hydroxyadamantane-1-carboxylate

(Intermediate B)

Step 2: MeOH, H2SO4
(Esterification) Methyl 3-fluoroadamantane-1-carboxylate

(Intermediate C)

Step 3: DAST, DCM
(Deoxyfluorination) (3-Fluoroadamantan-1-yl)methanol

(Target)

Step 4: LiAlH4, THF
(Reduction)

Click to download full resolution via product page

Figure 1: Stepwise synthetic pathway from 1-adamantanecarboxylic acid to the target fluoro-

alcohol.
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Detailed Experimental Protocols
Step 1: Preparation of 3-Hydroxy-1-
adamantanecarboxylic Acid
Objective: Introduce a hydroxyl group at the tertiary bridgehead position.

Reagents: 1-Adamantanecarboxylic acid, KMnO₄, NaOH (aq).

Mechanism: Permanganate-mediated tertiary C-H oxidation.

Protocol:

Dissolve 1-adamantanecarboxylic acid (10.0 g, 55.5 mmol) in 0.5 M aqueous NaOH (150

mL).

Heat the solution to 50°C.

Add KMnO₄ (2.2 equiv) portion-wise over 1 hour. Note: The reaction is exothermic; control

temperature.

Stir at 50°C for 4 hours until the purple color dissipates/turns brown (MnO₂ precipitate).

Filter the hot mixture through Celite to remove MnO₂. Wash the pad with hot water.

Acidify the clear filtrate with conc. HCl to pH ~2.

Cool in an ice bath. The product will precipitate as a white solid.

Filter, wash with cold water, and dry in a vacuum oven.

Yield Expectation: 60–75%

Checkpoint: ¹H NMR should show a downfield shift for the protons adjacent to the new

hydroxyl group.

Step 2: Esterification (Protection)
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Objective: Convert the carboxylic acid to a methyl ester to prevent side reactions with DAST in

the next step.

Reagents: Methanol, conc. H₂SO₄ (cat).[1]

Protocol:

Suspend 3-hydroxy-1-adamantanecarboxylic acid (from Step 1) in dry Methanol (10 mL/g).

Add catalytic conc. H₂SO₄ (0.5 mL).

Reflux for 8–12 hours.

Concentrate methanol under reduced pressure.

Dilute residue with EtOAc, wash with sat. NaHCO₃ (to remove acid traces) and brine.

Dry over Na₂SO₄ and concentrate.

Yield Expectation: >90%

Product: Methyl 3-hydroxyadamantane-1-carboxylate.

Step 3: Deoxyfluorination
Objective: Replace the hydroxyl group with fluorine with retention of the ester.

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, Dichloromethane (DCM).

Safety: DAST liberates HF on contact with water and can be explosive at high temperatures.

Do not heat above 50°C.

Protocol:

Dissolve Methyl 3-hydroxyadamantane-1-carboxylate (5.0 g, 23.8 mmol) in anhydrous DCM

(50 mL) under Argon/Nitrogen.

Cool the solution to –78°C.
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Add DAST (1.2 equiv, 3.8 mL) dropwise via syringe.

Allow the mixture to warm to room temperature (RT) slowly over 4 hours. Stir at RT for an

additional 8 hours.

Quench: Cool to 0°C and slowly add sat. NaHCO₃. Caution: Vigorous CO₂ evolution.

Extract with DCM (3x), dry organic layers over MgSO₄, and concentrate.

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 80–90%

Product: Methyl 3-fluoroadamantane-1-carboxylate.

Mechanism: DAST activates the alcohol (forming a leaving group) followed by nucleophilic

attack by fluoride.

Step 4: Reduction to Alcohol
Objective: Reduce the ester to the primary alcohol without defluorinating the bridgehead.

Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF.

Rationale: Bridgehead fluorines are chemically stable to hydride reduction because the cage

structure prevents the geometric inversion required for

and the orbital alignment required for elimination.

Protocol:

Suspend LiAlH₄ (1.5 equiv) in anhydrous THF (40 mL) under Argon at 0°C.

Dissolve Methyl 3-fluoroadamantane-1-carboxylate (4.0 g, 18.8 mmol) in THF (20 mL) and

add dropwise to the LiAlH₄ suspension.

Allow to warm to RT and stir for 2 hours. (Monitor by TLC; ester spot should disappear).

Fieser Quench: Cool to 0°C. Carefully add:
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mL water (where

= grams of LiAlH₄ used).

mL 15% NaOH.

mL water.

Stir until a granular white precipitate forms.

Filter through Celite, dry filtrate over Na₂SO₄, and concentrate.

Yield Expectation: >90%

Final Product: (3-Fluoroadamantan-1-yl)methanol.

Analytical Characterization
To validate the synthesis, the following spectral data must be confirmed.

Technique Expected Signal / Feature Diagnostic Value

¹⁹F NMR
Singlet at ~ –130 to –140 ppm

(relative to CFCl₃).

Confirms presence of Fluorine.

[2] Absence of coupling

indicates bridgehead location

(no geminal protons).

¹H NMR 3.2–3.4 ppm (s, 2H, -CH₂OH).
Confirms reduction of ester to

alcohol.[3]

¹³C NMR
Doublet at ~90–95 ppm (

Hz).

Characteristic C-F coupling at

the bridgehead carbon.

HRMS
[M+H]⁺ or [M+Na]⁺ matching

C₁₁H₁₇FO.
Confirms molecular formula.[4]

Troubleshooting & Critical Parameters
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Issue Probable Cause Corrective Action

Low Yield in Step 1
Incomplete oxidation or over-

oxidation.

Ensure temperature is strictly

controlled at 50°C. Monitor

KMnO₄ addition rate.

Black Tar in Step 3
DAST decomposition or

moisture presence.

Use strictly anhydrous DCM.

Perform reaction under inert

atmosphere. Do not overheat.

Defluorination in Step 4
(Rare) Extreme forcing

conditions.

Bridgehead fluorines are

stable, but avoid refluxing

LiAlH₄ for prolonged periods

(>24h).

Acyl Fluoride Formation Skipped esterification step.

If reacting the acid directly with

DAST, an aqueous workup is

required to hydrolyze the

intermediate acyl fluoride back

to the acid before reduction.

Safety & Handling
DAST/Deoxo-Fluor: These reagents are thermally unstable and release HF upon contact

with moisture. Handle in a fume hood. Glassware contacted by DAST should be quenched

with bicarbonate solution immediately.

LiAlH₄: Pyrophoric solid. Reacts violently with water. Use dry solvents and inert atmosphere.

Have a Class D fire extinguisher available.

Adamantane Derivatives: Generally low toxicity, but inhalation of dust should be avoided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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